molecular formula C20H28N4OS B5672762 3-(1-butyl-1H-imidazol-2-yl)-N-[4-(methylthio)phenyl]piperidine-1-carboxamide

3-(1-butyl-1H-imidazol-2-yl)-N-[4-(methylthio)phenyl]piperidine-1-carboxamide

Cat. No. B5672762
M. Wt: 372.5 g/mol
InChI Key: MIBFJMZORZKXNL-UHFFFAOYSA-N
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Description

The molecular framework of 3-(1-butyl-1H-imidazol-2-yl)-N-[4-(methylthio)phenyl]piperidine-1-carboxamide suggests a compound with potential biological activity, given its structural elements like the imidazolyl and piperidine rings, which are prevalent in pharmacologically active compounds. The molecule's synthesis, structural analysis, chemical behavior, and physical properties are fundamental for grasping its potential applications in various fields, excluding its drug-related use and side effects as requested.

Synthesis Analysis

While specific synthesis routes for the compound are not directly reported, analogous compounds such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide and others demonstrate complex organic synthesis techniques involving multiple steps like condensation, cyclization, and functional group transformations (Yamamoto et al., 2016). These processes highlight the intricate chemistry required to assemble such molecules, likely applicable to our target compound.

Molecular Structure Analysis

Structural elucidation techniques such as X-ray diffraction and spectroscopic methods (e.g., LCMS, NMR) provide insights into the 3D conformation and electronic structure of similar compounds (Sanjeevarayappa et al., 2015). These analyses reveal how molecular geometry affects chemical reactivity and interactions with biological targets.

Chemical Reactions and Properties

The chemical reactivity of related compounds is influenced by their functional groups. For instance, the presence of piperidine and imidazole rings can lead to various interactions, including hydrogen bonding and π-π stacking, which are crucial for binding with biological targets. Chemical modifications on these rings, such as halogenation or alkylation, can significantly alter the molecule's biological activity and solubility (Shim et al., 2002).

properties

IUPAC Name

3-(1-butylimidazol-2-yl)-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4OS/c1-3-4-12-23-14-11-21-19(23)16-6-5-13-24(15-16)20(25)22-17-7-9-18(26-2)10-8-17/h7-11,14,16H,3-6,12-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBFJMZORZKXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2CCCN(C2)C(=O)NC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-butyl-1H-imidazol-2-yl)-N-[4-(methylthio)phenyl]piperidine-1-carboxamide

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